Serratol

TRPV3 ion channel Cembrane diterpenoid Neuroactive compounds

Serratol (CAS 67814-27-1) is a cembrane-type diterpenoid isolated in high yield from the gum resin of Boswellia serrata (Indian frankincense). Its stereochemistry was fully assigned as S(-)-cembra-3E,7E,11E‑triene-1-ol, confirming its identity as a cembrenol previously identified in B.

Molecular Formula C20H34O
Molecular Weight 290.5 g/mol
CAS No. 67814-27-1
Cat. No. B13420345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerratol
CAS67814-27-1
Molecular FormulaC20H34O
Molecular Weight290.5 g/mol
Structural Identifiers
SMILESCC1=CCCC(=CCC(CCC(=CCC1)C)(C(C)C)O)C
InChIInChI=1S/C20H34O/c1-16(2)20(21)14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,11-12,16,21H,6-7,9-10,13-15H2,1-5H3/b17-8+,18-12+,19-11+/t20-/m1/s1
InChIKeyZVWXZFYWLABNOW-UYSOGGTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Serratol (CAS 67814-27-1): A Cembrane Diterpenoid from Boswellia serrata with Distinct TRPV3 Agonism and Antiprotozoal Activity


Serratol (CAS 67814-27-1) is a cembrane-type diterpenoid isolated in high yield from the gum resin of Boswellia serrata (Indian frankincense) [1]. Its stereochemistry was fully assigned as S(-)-cembra-3E,7E,11E‑triene-1-ol, confirming its identity as a cembrenol previously identified in B. carteri [1]. The compound possesses a 14-membered macrocyclic skeleton with three conjugated double bonds and a tertiary alcohol group, with a molecular weight of 290.5 g/mol and the molecular formula C20H34O [2].

Why Serratol Cannot Be Replaced by Generic Cembrane Diterpenes or Boswellia Extracts


Generic substitution with structurally related cembrane diterpenes (e.g., incensole, incensole acetate) or whole Boswellia extracts fails because Serratol possesses a unique combination of high-potency TRPV3 agonism and selective antiprotozoal activity that is not replicated by its analogs [1][2]. While incensole acetate (IA) shows only moderate TRPV3 activation, Serratol demonstrates two orders of magnitude greater potency than the reference agonist thymol and one order of magnitude greater than IA [1]. Furthermore, Serratol exhibits 10- to 15-fold selective antiprotozoal activity against T. brucei and P. falciparum relative to mammalian cytotoxicity, a profile not observed for other Boswellia diterpenes [2]. These quantitative distinctions mandate the use of purified Serratol for studies requiring specific TRPV3 modulation or selective antiprotozoal effects.

Serratol (67814-27-1): Head-to-Head Quantitative Performance Data vs. Key Comparators


TRPV3 Activation Potency: Serratol Outperforms Thymol and Incensole Acetate by Orders of Magnitude

In a structure-activity study evaluating cembrane diterpenes from frankincense, Serratol (2) was the most potent TRPV3 activator identified. It outperformed the reference agonist thymol by two orders of magnitude (~100-fold) and incensole acetate (IA) by one order of magnitude (~10-fold) [1]. The submicromolar affinity of Serratol for TRPV3 (EC50 = 0.1–0.15 μM) is surprising given the resistance of this thermo-TRP channel to modulation by small molecules [1].

TRPV3 ion channel Cembrane diterpenoid Neuroactive compounds

Antiprotozoal Selectivity: Serratol Exhibits 10- to 15-Fold Higher Activity Against Parasites vs. Mammalian Cells

Serratol was tested in vitro against four protozoan human pathogens: Trypanosoma brucei rhodesiense (sleeping sickness), T. cruzi (Chagas' disease), Leishmania donovani (Kala-Azar), and Plasmodium falciparum (malaria). It was found active against T. brucei and P. falciparum, with activities 10- to 15-fold higher than its cytotoxicity against rat skeletal myoblasts [1]. The IC50 against P. falciparum was 0.65 μg/mL, while the cytotoxic IC50 against L6 rat myoblasts was 56.6 μg/mL, yielding a selectivity index of approximately 87 [2].

Antiprotozoal Trypanosoma brucei Plasmodium falciparum

Serratol (67814-27-1): Optimal Application Scenarios Derived from Quantitative Evidence


High-Potency TRPV3 Agonism in Neuroactive and Dermatological Research

Researchers investigating TRPV3-mediated thermoregulation, skin barrier function, or neuroinflammation should select Serratol over incensole acetate or thymol due to its ~10-fold to ~100-fold higher potency [1]. This allows for lower compound concentrations in assays, minimizing solvent interference and improving signal-to-noise ratios. Serratol's submicromolar EC50 (0.1–0.15 μM) enables precise dose-response studies that are not feasible with weaker agonists [1].

Selective Antiprotozoal Lead for Neglected Tropical Diseases

For drug discovery programs targeting sleeping sickness (T. brucei rhodesiense) or malaria (P. falciparum), Serratol provides a validated starting point with a demonstrated selectivity index of ~87 over mammalian cells [2][3]. This selectivity profile is superior to many other natural product hits and justifies inclusion in antiprotozoal screening cascades as a positive control or benchmark compound.

Analytical Reference Standard for Boswellia Quality Control

Serratol serves as a specific biomarker for Boswellia serrata authentication and quantification . Validated HPTLC methods exist for simultaneous quantification of Serratol alongside boswellic acids (AKBBA, BBA) and tirucallic acid, with an RF value of 0.72 and a linear range of 200–700 ng/band . This enables precise quality control of Boswellia extracts for both research and industrial applications.

Structure-Activity Relationship Studies on Cembrane Diterpenoids

Serratol represents a distinct chemotype for exploring TRPV3 pharmacology, as the aliphatic macrocyclic cembrane skeleton is otherwise resistant to modulation by small molecules [4]. Its unique stereochemistry (S-configuration at C-1 and defined 3E,7E,11E geometry) provides a scaffold for semisynthetic modification to probe TRPV3 binding requirements [4][5].

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